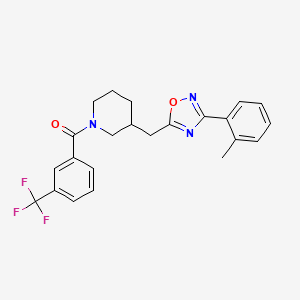
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H22F3N3O2 and its molecular weight is 429.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features several key structural components:
- Piperidine ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Oxadiazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The synthesis typically involves multiple steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the piperidine ring via nucleophilic substitution.
- Final coupling with the trifluoromethyl phenyl group using palladium-catalyzed cross-coupling techniques.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The oxadiazole derivatives have also been studied for their anti-inflammatory properties. In vivo studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For example, compounds related to our target have exhibited IC50 values in the low micromolar range against COX-II, indicating potent anti-inflammatory activity .
Study 1: Immune Modulation
A notable study examined the immune-modulating effects of a structurally similar oxadiazole derivative on mouse splenocytes. The compound was able to enhance immune cell proliferation significantly when tested against recombinant PD-1/PD-L1 interactions. At a concentration of 100 nM, it achieved a rescue rate of 92%, suggesting potential applications in cancer immunotherapy .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of various oxadiazole derivatives, including those related to our compound. The study utilized human cancer cell lines and reported that certain derivatives exhibited cytotoxicity with LC50 values comparable to established chemotherapeutic agents. This underscores the potential for developing new anticancer therapies based on this chemical framework .
Comparative Analysis of Similar Compounds
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c1-15-6-2-3-10-19(15)21-27-20(31-28-21)12-16-7-5-11-29(14-16)22(30)17-8-4-9-18(13-17)23(24,25)26/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOFRNHXXKXTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














